(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE
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Overview
Description
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenyl group and a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an amine.
Substitution with 4-Methoxyphenyl Group: The piperazine core is then reacted with 4-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methoxyphenyl group.
Introduction of 4-Methylcyclohexyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-methylcyclohexyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies involving receptor-ligand interactions and molecular docking to understand its binding affinity and specificity.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various biological pathways.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurological disorders. Molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)piperazine: Shares the 4-methoxyphenyl group but lacks the 4-methylcyclohexyl substitution.
(4-Methylcyclohexyl)piperazine: Contains the 4-methylcyclohexyl group but lacks the 4-methoxyphenyl substitution.
(4-Methoxyphenyl)[4-(4-chlorocyclohexyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of a methyl group on the cyclohexyl ring.
Uniqueness
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the combination of the 4-methoxyphenyl and 4-methylcyclohexyl groups, which confer specific pharmacological properties. This unique structure allows for selective binding to certain molecular targets, making it a valuable compound in drug development.
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-3-7-17(8-4-15)20-11-13-21(14-12-20)19(22)16-5-9-18(23-2)10-6-16/h5-6,9-10,15,17H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
BQACZIUAKAUAEO-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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